1-Benzyl-2-(4-fluorophenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20FN |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C18H20FN/c19-17-11-9-16(10-12-17)18-8-4-5-13-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI Key |
LNOVHUJTGBSHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 1 Benzyl 2 4 Fluorophenyl Piperidine and Analogues
Established Synthetic Pathways for Piperidine (B6355638) Ring Systems
The formation of the piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, can be achieved through various established synthetic routes. These pathways often involve cyclization reactions or the modification of pre-existing ring systems. For a disubstituted piperidine like 1-Benzyl-2-(4-fluorophenyl)piperidine, the key steps are the formation of the C-C bond between the piperidine ring and the fluorophenyl group, followed by N-alkylation.
Nucleophilic Substitution Reactions for Piperidine Scaffold Construction
Nucleophilic substitution is a fundamental strategy for constructing substituted piperidine rings. One common approach involves the reaction of a nucleophile with a piperidine electrophile or precursor. For the synthesis of 2-arylpiperidines, this can entail the addition of an organometallic aryl reagent to an electrophilic piperidine precursor.
Another relevant pathway is the nucleophilic substitution on activated piperidine derivatives. For instance, 2-methoxy- or 2-acyloxypiperidines can serve as precursors where the alkoxy or acyloxy group acts as a leaving group. researchgate.net These groups are displaced by a nucleophile, such as a silyl (B83357) enolate or an organometallic reagent, often catalyzed by a Lewis acid like a metal triflate (e.g., Sc(OTf)₃). researchgate.net In the context of 2-(4-fluorophenyl)piperidine (B1364552), a 4-fluorophenyl Grignard reagent or organolithium species could act as the nucleophile attacking an appropriate piperidine electrophile.
Alternatively, nucleophilic aromatic substitution (SNA_r_) can be employed, although it typically requires strong activation of the aromatic ring by electron-withdrawing groups and a potent nucleophile. libretexts.orgyoutube.com The general mechanism involves an initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov While the fluorine atom can act as a leaving group, its displacement by a piperidine-based nucleophile would be challenging without additional activating groups on the phenyl ring. nih.gov Therefore, the more common route involves the formation of the C-C bond via attack of a 4-fluorophenyl nucleophile on a piperidine electrophile.
Reductive Amination Protocols in N-Alkylation Strategies
Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines to form tertiary amines. sci-hub.se This reaction is the standard method for introducing the benzyl (B1604629) group onto the nitrogen atom of the 2-(4-fluorophenyl)piperidine intermediate.
The process typically involves two stages that can be performed in a single "one-pot" procedure: the reaction of the secondary amine (2-(4-fluorophenyl)piperidine) with an aldehyde (benzaldehyde) to form an intermediate iminium ion, followed by the in-situ reduction of this ion to the corresponding tertiary amine. sci-hub.sed-nb.info
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃), being particularly common due to their mildness and selectivity. sci-hub.senih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes is also an effective method. d-nb.info The choice of reducing agent and reaction conditions can be optimized to achieve high yields and avoid side reactions. sci-hub.se This method is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions required. sci-hub.se
Stereoselective Synthesis and Chiral Resolution Techniques
The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). The control and separation of these stereoisomers are critical. This can be accomplished either by synthesizing the desired enantiomer directly through stereoselective methods or by separating a racemic mixture through chiral resolution.
Enantioselective Synthesis Approaches for Piperidine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of substituted piperidines. mdpi.com These methods often rely on the use of chiral auxiliaries, chiral catalysts, or biocatalysis.
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to induce enantioselectivity. For example, asymmetric hydrogenation of a pyridine (B92270) or enamine precursor can yield an enantioenriched piperidine. mdpi.com
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, unconsumed enantiomer and a product derived from the faster-reacting enantiomer. acs.orgrsc.orgwhiterose.ac.uk For 2-arylpiperidines, kinetic resolution using a chiral base system like n-BuLi/(-)-sparteine has been shown to be effective. acs.orgrsc.org
Biocatalysis: Enzymes can be used to perform highly enantioselective transformations. An example is the enzymatic desymmetrization of a prochiral substrate to create a chiral building block that can then be converted into the target molecule. nih.gov
An enantioselective total synthesis of dihydropinidine, a piperidine alkaloid, highlights the use of kinetic resolution of a precursor via Sharpless asymmetric epoxidation to establish the required stereocenters. rsc.org
Diastereoisomeric Separation Procedures for Racemic Mixtures
A classical and robust method for separating enantiomers is through their conversion into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. wikipedia.org
For a racemic mixture of an amine like 2-(4-fluorophenyl)piperidine, this is typically achieved by reacting it with a single enantiomer of a chiral acid, known as a resolving agent. google.comgoogle.com This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal packing and solubility, one of the diastereomeric salts often preferentially crystallizes from a suitable solvent. google.com After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the desired pure enantiomer of the amine. wikipedia.org
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Acid | Forms diastereomeric salts with racemic bases. wikipedia.org |
| Di-p-toluoyl-D/L-tartaric acid | Acid | Forms diastereomeric salts with racemic bases. google.com |
| Di-benzoyl-D/L-tartaric acid | Acid | Effective for resolving piperidine derivatives. google.comgoogle.com |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | Acid | Commonly used for the resolution of amines via salt formation. google.comgoogle.com |
| (1S)-(+)-10-Camphorsulfonic acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
Chromatographic Resolution Methods for Enantiomeric Purity
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The principle behind this method is the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times. electronicsandbooks.com
Strategies for Structural Diversification and Derivatization
The molecular framework of this compound presents multiple sites for structural modification, enabling the synthesis of a diverse library of analogues. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties. Key strategies for diversification focus on the N-benzyl group, the two phenyl rings, and the incorporation of entirely new heterocyclic systems.
Modifications of the N-Benzyl Moiety
The N-benzyl group is a common and synthetically versatile substituent in piperidine chemistry. Its modification or replacement is a primary strategy for structural diversification. A key initial step often involves the removal of the benzyl group, a process known as debenzylation. Catalytic transfer hydrogenation is a frequently employed method for this transformation, typically using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate. sciencemadness.org Alternative methods include using magnesium powder with ammonium formate. sciencemadness.org
Once the secondary amine (2-(4-fluorophenyl)piperidine) is obtained, it serves as a versatile intermediate for re-functionalization. A wide array of substituents can be introduced at the nitrogen atom. nih.govnih.gov These modifications include, but are not limited to:
Acylation: Reaction with various acyl chlorides (e.g., benzoyl chloride, adamantanoyl chloride, cyclohexanoyl chloride) or anhydrides introduces amide functionalities. nih.govorgsyn.org
Alkylation: Introduction of different alkyl or substituted benzyl groups can be achieved through reaction with corresponding halides. nih.gov This allows for the exploration of steric and electronic effects of the N-substituent. For instance, replacing the benzyl group with fluorinated ω-phenylalkylamino groups has been investigated to create novel derivatives. nih.gov
Carbamoylation: Reaction with isocyanates, such as diphenylcarbamoyl chloride, yields urea (B33335) derivatives. nih.gov
Propargylamine (B41283) Synthesis: One-pot reactions involving the piperidine, an aromatic aldehyde, and a quinazoline-containing propargylamine can yield complex N-substituted products. ajchem-a.com
These derivatization strategies allow for the systematic alteration of the lipophilicity, basicity, and steric bulk of the N-substituent, which can significantly influence the molecule's biological profile. nih.govnih.govmdpi.com For example, studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown that varying the N-substituent from benzyl to diphenylacetyl or dicyclohexylacetyl dramatically alters inhibitory activity towards certain enzymes. nih.gov
Functionalization of the Phenyl Rings, Including Fluorine Substitution
The two phenyl rings—the 4-fluorophenyl group at the C2 position of the piperidine and the phenyl group of the N-benzyl moiety—are prime targets for functionalization to modulate molecular properties.
Beyond fluorination, other substitutions on the phenyl rings can be achieved through various organic reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating C-N bonds, allowing for the synthesis of N-aryl piperidones which can be precursors to more complex structures. researchgate.net Similarly, palladium-catalyzed C-H functionalization can be used to introduce alkenyl or acetoxy groups onto a phenyl ring, typically directed by a nearby functional group. nih.gov The synthesis of complex molecules like 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one demonstrates the extensive functionalization possible on a core structure that includes a substituted phenyl ring attached to a nitrogen. nih.gov
Incorporation of Heterocyclic Moieties into the Molecular Architecture
Integrating additional heterocyclic rings into the 1-benzyl-2-phenylpiperidine (B14667374) scaffold is a sophisticated strategy for generating novel chemical entities with potentially unique biological activities. openmedicinalchemistryjournal.com This can be achieved by either attaching a heterocycle to one of the existing positions or by using the piperidine core as a building block in a larger heterocyclic system.
One general approach involves the synthesis of N-(hetero)arylpiperidines. nih.govchemistryviews.orgresearchgate.net A versatile method uses a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This process allows for the coupling of a wide variety of substituted pyridines with (heteroaryl)anilines to form N-(hetero)arylpyridinium salts, which can then be reduced to the corresponding piperidines. nih.govchemistryviews.orgchemrxiv.org This strategy provides broad access to piperidines bearing diverse heterocyclic substituents on the nitrogen atom.
Heterocycles can also be appended to other parts of the molecule. For example, starting with a functionalized precursor such as 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile, further cyclization reactions can be performed. nih.gov Treatment with hydroxylamine (B1172632) followed by cyclization with a carboxylic acid can introduce a 1,2,4-oxadiazole (B8745197) ring into the final structure. nih.gov Another approach involves multicomponent reactions that assemble polyheterocyclic scaffolds incorporating a 2-arylpiperidine subunit from the outset. nih.gov Furthermore, functionalizing a phenyl ring with a triazine group has been demonstrated in the synthesis of iridium(III) complexes, showcasing a method to attach large, electron-deficient heterocyclic systems. rsc.org The use of azides as synthetic precursors also offers a pathway to various heterocycles like 1,2,3-triazoles. mdpi.com
These methods enable the fusion or attachment of a wide range of heterocyclic systems, including but not limited to:
Pyridines chemistryviews.orgchemrxiv.org
Oxadiazoles nih.gov
Triazines rsc.org
Triazoles mdpi.com
Quinolines nih.gov
The incorporation of these moieties significantly expands the chemical space accessible from the this compound template, offering pathways to compounds with novel steric and electronic profiles.
Computational Chemistry and in Silico Molecular Modeling of 1 Benzyl 2 4 Fluorophenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For 1-Benzyl-2-(4-fluorophenyl)piperidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the global minimum energy conformation. researchgate.net This process yields key structural parameters. The optimization would likely show the piperidine (B6355638) ring adopting a stable chair conformation. The calculations would also determine the precise bond lengths, bond angles, and dihedral angles, particularly the relative orientations of the equatorial/axial positions of the benzyl (B1604629) and 4-fluorophenyl groups.
Table 1: Theoretical Optimized Geometrical Parameters This table is a template. Specific values for this compound are not available in published literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N (piperidine) | Data not available |
| C-C (piperidine) | Data not available | |
| N-CH₂ (benzyl) | Data not available | |
| C-C (aryl) | Data not available | |
| C-F | Data not available | |
| Bond Angles (°) | C-N-C (piperidine) | Data not available |
| N-C-C (piperidine) | Data not available | |
| Dihedral Angles (°) | C-N-C-C (ring) | Data not available |
| N-C-C(aryl) | Data not available |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting ability. biointerfaceresearch.commdpi.com
The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. nih.gov From these energies, global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These indices quantify the molecule's resistance to charge transfer and its propensity to accept electrons, providing a detailed picture of its reactive nature. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the nitrogen atom, while the LUMO would likely be distributed across the aromatic systems.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table is a template. Specific values for this compound are not available in published literature.
| Parameter | Symbol | Formula | Value |
| HOMO Energy | EHOMO | - | Data not available (eV) |
| LUMO Energy | ELUMO | - | Data not available (eV) |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available (eV) |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available (eV) |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available (eV) |
| Chemical Softness | σ | 1/η | Data not available (eV⁻¹) |
| Electrophilicity Index | ω | χ²/2η | Data not available (eV) |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, negative potential regions (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Positive potential regions (colored blue) are usually found around hydrogen atoms and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the piperidine ring and the highly electronegative fluorine atom on the phenyl ring. These would be the primary sites for interactions with electrophiles or hydrogen bond donors. Positive potentials would be concentrated on the hydrogen atoms, particularly those attached to the piperidine and benzyl groups.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule in terms of localized electron-pair "Lewis-like" bonding units. nih.gov This method investigates intramolecular interactions, such as hyperconjugation, by quantifying the charge transfer between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance.
Topological Studies (AIM, ELF, LOL) for Chemical Bonding Characteristics
Topological analyses of electron density-based fields provide profound insights into the nature of chemical bonds.
Atoms in Molecules (AIM): Bader's AIM theory partitions the electron density of a molecule into atomic basins. wikipedia.org Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) helps classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear picture of core electrons, covalent bonds, and lone pairs, effectively visualizing the electron pair domains of VSEPR theory. wikipedia.org
Localization-Orbital Locator (LOL): Similar to ELF, LOL is another tool for visualizing areas of high electron localization, offering a complementary perspective on chemical bonding patterns.
For this compound, these analyses would precisely characterize the C-C, C-H, C-N, and C-F bonds, confirming their covalent nature and identifying the spatial location of the nitrogen lone pair.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.
Derivatives of 1-benzylpiperidine (B1218667) are known to interact with various biological targets, including sigma receptors. nih.govcsic.es A molecular docking study of this compound would involve placing the optimized 3D structure of the molecule into the active site of a target protein (e.g., a sigma-1 receptor, PDB ID: 5HK1). The simulation would identify the most stable binding pose and calculate a docking score, which estimates the binding free energy. The analysis would detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. For instance, the nitrogen atom could act as a hydrogen bond acceptor, while the benzyl and fluorophenyl rings could engage in hydrophobic and π-stacking interactions. nih.govnih.gov
Table 3: Predicted Intermolecular Interactions from Molecular Docking This table is a template. Specific values and interacting residues for this compound are hypothetical and depend on the chosen protein target.
| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |
| Fluorophenyl Ring | e.g., Phe, Tyr, Trp | π-π Stacking | Data not available |
| Piperidine Nitrogen | e.g., Asp, Glu, Ser | Hydrogen Bond | Data not available |
| Benzyl Ring | e.g., Leu, Val, Ile | Hydrophobic | Data not available |
| Fluorine Atom | e.g., Arg, Lys | Halogen Bond/H-Bond | Data not available |
Prediction of Binding Modes and Affinities with Biological Targets
Computational docking studies are instrumental in predicting how a ligand, such as this compound, might bind to a biological target and in estimating the strength of this interaction, often expressed as binding affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of structurally related N-benzylpiperidine derivatives have been investigated with several key biological targets.
Another significant class of targets for piperidine derivatives are the Sigma Receptors (σR) , which are implicated in a variety of neurological disorders. nih.gov Docking studies of piperidine-based compounds with sigma-1 receptors (S1R) have revealed a common binding pose where the ligands are arranged linearly within the binding site. nih.govrsc.org It is anticipated that the piperidine nitrogen of this compound would act as the positive ionizable feature, with the benzyl and 4-fluorophenyl groups occupying hydrophobic pockets within the receptor. nih.gov The specific orientation and interactions would be dictated by the stereochemistry at the C2 position of the piperidine ring.
The µ-opioid receptor is another potential target, as piperidine is a core scaffold of morphine. tandfonline.com Docking studies on 4-aminomethyl piperidine derivatives have shown significant binding affinities, with interactions within the transmembrane helices of the receptor. tandfonline.com It is plausible that this compound could also bind to this receptor, with its aromatic moieties contributing to the binding energy.
Below is a table summarizing the predicted binding affinities of related N-benzylpiperidine derivatives with various biological targets, which can serve as an estimate for the potential activity of this compound.
| Derivative Class | Biological Target | Predicted/Observed Affinity |
| N-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | IC50 values in the micromolar to nanomolar range nih.gov |
| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Ki values in the low nanomolar range nih.gov |
| 4-Aminomethyl piperidine derivatives | µ-Opioid Receptor | Binding affinities from -8.13 to -13.37 kcal/mol tandfonline.com |
This table is generated based on data from studies on structurally related compounds and is intended to be illustrative of the potential binding affinities of this compound.
Identification of Key Amino Acid Residues in Binding Pockets
The identification of key amino acid residues within the binding pockets of biological targets that interact with a ligand is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Based on molecular docking studies of related N-benzylpiperidine compounds, several key residues can be predicted to be important for the interaction with this compound.
For Acetylcholinesterase (AChE):
Tryptophan (Trp) 84 and Phenylalanine (Phe) 330: These residues are part of the catalytic anionic site (CAS) and are expected to form cation-π and hydrophobic interactions with the protonated piperidine nitrogen and the benzyl group. nih.gov
Tyrosine (Tyr) 70, Tyrosine (Tyr) 121, and Tryptophan (Trp) 279: These residues are located at the peripheral anionic site (PAS) and could interact with the 4-fluorophenyl moiety of the compound. nih.gov
Aspartate (Asp) 72: This residue is located near the CAS and may form hydrogen bonds or electrostatic interactions. nih.gov
For Sigma-1 Receptor (S1R):
Molecular dynamics simulations on related ligands have highlighted the importance of several amino acid residues for stable binding. nih.govrsc.org
Hydrophobic Residues: The binding pocket of S1R is largely hydrophobic, and residues such as Val84, Trp89, Met93, Leu95, Leu105, Phe107, Ile124, Trp164, and Tyr103 are likely to interact with the benzyl and 4-fluorophenyl groups of the ligand. nih.gov
Acidic Residues: Glutamate (B1630785) (Glu) 172 and Aspartate (Asp) 126 are key acidic residues that can form crucial interactions, potentially with the protonated piperidine nitrogen, anchoring the ligand in the binding site. nih.gov
For the µ-Opioid Receptor:
Docking studies of piperidine derivatives have identified interactions with residues such as Gln124, Trp133, Ile144, Asp147, Tyr148, Met151, V236, I296, H297, W318, and I322 . tandfonline.com These residues are located within the transmembrane helices and form the binding pocket for opioid ligands. tandfonline.com
The following table summarizes the key amino acid residues predicted to be involved in the binding of this compound to its potential biological targets.
| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | Trp84, Phe330 | Cation-π, Hydrophobic |
| Tyr70, Tyr121, Trp279 | Hydrophobic, π-π stacking | |
| Asp72 | Electrostatic, Hydrogen Bonding | |
| Sigma-1 Receptor (S1R) | Val84, Trp89, Met93, Leu95, Leu105, Phe107, Ile124, Trp164, Tyr103 | Hydrophobic |
| Glu172, Asp126 | Electrostatic, Hydrogen Bonding | |
| µ-Opioid Receptor | Gln124, Trp133, Ile144, Asp147, Tyr148, Met151, V236, I296, H297, W318, I322 | Hydrophobic, Hydrogen Bonding |
This table is based on computational studies of structurally similar compounds and represents a prediction of the key interactions for this compound.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net By simulating the movements of atoms and molecules, MD can provide insights into the conformational stability of a ligand, its flexibility, and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. nih.govresearchgate.net By simulating the protein-ligand complex over time, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions, or if it dissociates. These simulations can also reveal subtle changes in the protein's conformation upon ligand binding. For instance, MD simulations of piperidine/piperazine-based compounds bound to the sigma-1 receptor have been used to identify the crucial amino acid residues that maintain stable interactions with the ligand over the simulation period. nih.govrsc.org
The insights gained from MD simulations, such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, are invaluable for validating docking results and for understanding the dynamic nature of ligand-receptor interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are most correlated with activity, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov
For a class of compounds like N-benzylpiperidine derivatives, a QSAR study would typically involve a dataset of molecules with varying substituents on the benzyl and piperidine rings and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition). nih.govnih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, like multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed activity. nih.gov
A QSAR study on 1-benzyl-4-[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors found that the topochemical index (τ) was the dominant descriptor controlling the inhibition activity. nih.gov This suggests that the topology and shape of the molecules are critical for their interaction with AChE. For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with different substitutions on the phenyl rings and analyzing the data to determine which properties are most important for activity. This would allow for the predictive modeling of the biological activity of other, yet to be synthesized, derivatives.
Recent advances in QSAR include the use of 3D descriptors and more sophisticated machine learning algorithms to build more accurate and predictive models. nih.gov These models can be used as virtual screening tools to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
The following table lists some of the common descriptors used in QSAR studies of piperidine derivatives.
| Descriptor Type | Examples | Relevance |
| Topological | Wiener index, Randic index, Topochemical index (τ) | Describes the connectivity and branching of the molecule. nih.gov |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to the electronic interactions with the target. |
| Steric/Shape | Molecular volume, Surface area, Ovality | Describes the size and shape of the molecule, which is important for fitting into a binding site. |
| Hydrophobic | LogP, Molar refractivity | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. |
This table provides examples of descriptor types commonly used in QSAR modeling.
Structure Activity Relationship Sar Investigations of 1 Benzyl 2 4 Fluorophenyl Piperidine and Its Analogues
Modulation of Monoamine Transporters
The 1-benzylpiperidine (B1218667) scaffold has been a focal point of research for developing ligands that can selectively modulate the activity of monoamine transporters, which are crucial for regulating the levels of key neurotransmitters in the brain.
Dopamine (B1211576) Transporter (DAT) Binding Affinity and Selectivity
Research into 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines and related structures has demonstrated their significant potential as high-affinity and selective inhibitors of the dopamine transporter (DAT). nih.govnih.gov Structure-activity relationship studies have consistently shown that substitutions on the N-benzyl group are critical determinants of DAT binding affinity and selectivity.
A key finding is that the presence of an electron-withdrawing group at the C4-position of the N-benzyl ring enhances binding to the DAT. nih.govnih.gov For instance, analogues with substituents like nitro (NO₂) or fluoro (F) groups have been identified as some of the most potent and selective DAT inhibitors. nih.govnih.gov One C4-nitro analogue displayed a remarkable 860-fold selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov In contrast, substitutions at the C2-position of the N-benzyl group are generally less well-tolerated than those at the C3- and C4-positions. nih.gov
Bioisosteric replacement of a phenyl ring in the diphenylmethoxy portion of related molecules with a thiophene (B33073) ring has also been shown to be well-tolerated, producing some of the most potent compounds in certain series. nih.govnih.gov These modifications have led to the development of second-generation GBR-type compounds with significantly higher selectivity for DAT over SERT compared to the parent compound GBR 12909. nih.govnih.gov Several of these analogues exhibit high affinity for DAT, with some achieving up to 500-fold selectivity over SERT and approximately 170-fold selectivity over the norepinephrine (B1679862) transporter (NET). nih.govnih.gov
| Compound Analogue | Modification | DAT Affinity (IC50 or Ki) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 5a | R = F | 17.2 nM | 112 |
| 11b | R = NO2 | 16.4 nM | 108 |
| 13b | Thiophene Ring Replacement | 13.8 nM | - |
| 22 | C4-nitro analogue (desfluoro) | - | 860 |
Serotonin Transporter (SERT) Binding Affinity and Selectivity
The primary goal in the design of many 1-benzylpiperidine analogues is often to achieve high selectivity for the dopamine transporter (DAT), which necessitates minimizing affinity for the serotonin transporter (SERT). nih.govnih.gov Consequently, structure-activity relationship (SAR) studies frequently focus on identifying modifications that reduce SERT binding while maintaining or enhancing DAT affinity.
Research has shown that all novel analogues in certain series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives exhibit a preferential interaction with DAT compared to SERT. nih.govnih.gov The selectivity is heavily influenced by the nature and position of substituents on the N-benzyl ring. nih.gov Compounds with strong electron-withdrawing groups, which are beneficial for DAT binding, tend to result in high SERT/DAT selectivity ratios, indicating much weaker interaction with SERT. nih.govnih.gov For example, specific fluoro- and nitro-substituted analogues were found to be over 100 times more selective for DAT than for SERT. nih.govnih.gov
In some series, desfluoro analogues have demonstrated generally better selectivity against SERT compared to their fluorinated counterparts. nih.gov However, in the development of dual-target inhibitors for conditions like Alzheimer's disease, different structural features are required. Studies on certain 1-benzylpiperidine derivatives revealed that modifications favoring SERT binding are distinct from those that optimize acetylcholinesterase (AChE) inhibition, highlighting the difficulty in designing ligands that are promiscuous for these specific targets. mdpi.comresearchgate.net
| Compound Analogue | Modification | SERT Affinity (Ki) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 5a | R = F | - | 112 |
| 11b | R = NO2 | - | 108 |
| GBR 12909 (Reference) | - | - | 6 |
Norepinephrine Transporter (NET) Binding Affinity and Selectivity
In the development of selective dopamine transporter (DAT) inhibitors based on the 1-benzylpiperidine framework, achieving selectivity over the norepinephrine transporter (NET) is a critical objective to minimize potential sympathomimetic side effects. nih.gov Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines has systematically examined their binding affinities for DAT, SERT, and NET. nih.govnih.gov
These studies have successfully identified several analogues with not only high affinity for DAT but also significant selectivity over NET. nih.gov The most promising compounds demonstrated approximately 170-fold selectivity for DAT over NET in binding and uptake inhibition assays. nih.govnih.gov This indicates that specific substitutions on the N-benzyl group, particularly electron-withdrawing groups that enhance DAT affinity, concurrently disfavor binding at the NET. nih.govnih.gov The ability to fine-tune the substituent pattern on the benzylpiperidine core allows for the optimization of the selectivity profile, yielding potent DAT inhibitors with a reduced liability for off-target effects at the norepinephrine transporter.
Allosteric Modulation Mechanisms at Transporter Sites
Monoamine transporters (MATs) like DAT and SERT possess a primary, orthosteric binding site (S1) where substrates and competitive inhibitors bind. nih.govnih.gov However, extensive research has provided evidence for a second, allosteric binding site (S2) located in the extracellular vestibule of the transporter. nih.govnih.gov Ligands that bind to this S2 site can modulate the function of the transporter without directly competing with the endogenous substrate at the S1 site. nih.govnih.gov This allosteric modulation can manifest in various ways, including altering the dissociation rate of ligands from the orthosteric site, non-competitively inhibiting substrate translocation, or stabilizing different conformational states of the transporter (e.g., outward-facing vs. inward-facing). nih.govnih.gov
Some inhibitors, termed "atypical," are thought to exert their effects by stabilizing a more inward-facing (closed-to-out) conformational state of the transporter, a mechanism distinct from classical competitive inhibitors that lock the transporter in an outward-facing state. nih.gov While direct evidence specifically characterizing 1-benzyl-2-(4-fluorophenyl)piperidine as an allosteric modulator is not detailed in the provided research, structurally related compounds have been identified as allosteric modulators. For example, TB-1-099 (4-(2-bis(4-fluorophenyl)methoxyethyl)-1-(2-trifluoromethyl-benzyl)-piperidine) was identified as an allosteric modulator of the serotonin transporter. grantome.com The existence of these mechanisms within this structural class suggests that analogues of this compound could potentially interact with allosteric sites on monoamine transporters, though further specific investigation is required.
Interaction with Sigma Receptors (σ1 and σ2)
The piperidine (B6355638) moiety is a well-established pharmacophore for ligands of sigma receptors (σRs), which are unique membrane-bound proteins involved in a wide range of cellular functions. mdpi.com Analogues of 1-benzylpiperidine have been extensively studied for their ability to bind to the two main sigma receptor subtypes, σ1 and σ2.
Binding Affinity and Selectivity Profiles for Sigma Subtypes
A series of N-(1-benzylpiperidin-4-yl)arylacetamides has been synthesized and evaluated for their binding properties at σ1 and σ2 receptors. These studies consistently show that this class of compounds displays a higher affinity for σ1 receptors compared to σ2 receptors. nih.govmdpi.com
The structure-activity relationship reveals several key features:
Arylacetamide Moiety : Replacing the phenyl ring of the phenylacetamide portion with other aromatic systems like thiophene, naphthyl, or indole (B1671886) does not significantly affect σ1 receptor affinity. However, replacement with imidazole (B134444) or pyridyl rings leads to a substantial loss in affinity. nih.gov
N-Benzyl Group : Substitution on the aromatic ring of the benzyl (B1604629) group generally results in a similar or slightly decreased affinity for σ1 receptors. nih.gov
Halogenation : Introducing a halogen substituent on the aromatic rings of both the phenylacetamide moiety and the benzyl group can significantly increase the affinity for σ2 receptors, while maintaining a similar affinity for σ1 receptors, thereby reducing σ1 selectivity. nih.govmdpi.com
Certain compounds have demonstrated high selectivity for the σ1 receptor, with Ki (σ2) to Ki (σ1) ratios exceeding 100. nih.gov For example, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide (FBFPA) exhibited a 44-fold selectivity for σ1 receptors (Ki = 3.15 nM) over σ2 receptors (Ki = 139.51 nM). wikipedia.org In other series, a benzyl derivative (12a, AD353) showed sub-nanomolar affinity for the σ1R and was completely selective over the σ2R subtype.
| Compound Analogue | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|
| FBFPA | 3.15 nM | 139.51 nM | 44 |
| Compound 1 | - | - | 100 |
| Compound 10 | - | - | >92 |
| Compound 18 | - | - | >122 |
| Compound 12a (AD353) | Sub-nanomolar | - | Complete |
| Compound 15 | 1.6 nM | - | 886 |
Functional Characterization as Agonists or Antagonists
The functional activity of 1-benzylpiperidine analogues has been explored across various receptor systems, revealing profiles predominantly centered on antagonism. In the realm of dopamine receptors, extensive work has led to the discovery of potent and selective dopamine D4 receptor (D4R) antagonists. nih.govchemrxiv.org One area of investigation focused on 3- and 4-benzyloxypiperidine scaffolds. For instance, starting with an N-3-fluoro-4-methoxybenzyl group and varying the O-alkylated benzyl groups, researchers identified compounds with significant D4R antagonist activity. The 3-fluorobenzyl analogue (8a ) showed a Ki of 205.9 nM and was selective against other dopamine receptor subtypes (D1-3, 5). chemrxiv.org Further modifications, such as creating 3,4-difluorophenyl (8b , Ki = 169 nM) and 4-fluoro-3-methyl (8c , Ki = 135 nM) derivatives, also yielded active antagonists. chemrxiv.org
Systematic variations of the piperidine scaffold itself, such as moving to a 4-oxopiperidine core, have also been fruitful. nih.govchemrxiv.org By evaluating different halogenated benzyl groups on the piperidine nitrogen, researchers found that the 3-fluorobenzyl derivative (9a ) had a Ki of 167 nM. chemrxiv.org The development of these D4R antagonists is driven by evidence suggesting the receptor's role in the modulation of the cortico-basal ganglia network. chemrxiv.org
In a different context, piperazine-derived analogues have been characterized as α1-adrenoceptor (AR) antagonists. HJZ-12, or 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide, was identified as a potent α1D/1A antagonist. frontiersin.org It displayed high subtype selectivity for both α1D- and α1A-ARs over the α1B-AR. frontiersin.org Interestingly, while its primary characterization is as an α1-AR antagonist, HJZ-12 was found to induce apoptosis in benign prostatic hyperplasia (BPH) cells through a mechanism independent of its α1-adrenoceptor blocking activity. frontiersin.org
Investigations into sigma receptors (σR) have also been prominent. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and found to have a high affinity for σ1 receptors, with most acting as ligands at this site. acs.org The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide (1 ), showed high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM). acs.org
| Compound | Target Receptor | Functional Activity | Affinity (Ki) | Reference |
|---|---|---|---|---|
| 3-fluorobenzyl oxopiperidine analogue (8a) | Dopamine D4 | Antagonist | 205.9 nM | chemrxiv.org |
| 3,4-difluorophenyl oxopiperidine analogue (8b) | Dopamine D4 | Antagonist | 169 nM | chemrxiv.org |
| 4-fluoro-3-methyl oxopiperidine analogue (8c) | Dopamine D4 | Antagonist | 135 nM | chemrxiv.org |
| HJZ-12 | α1D/1A-Adrenoceptor | Antagonist | - | frontiersin.org |
| N-(1-benzylpiperidin-4-yl)phenylacetamide (1) | Sigma-1 (σ1) | Ligand | 3.90 nM | acs.org |
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Potency
Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.netnih.govnih.gov The development of inhibitors for these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease. researchgate.netmdpi.com
In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that substituting the benzamide (B126) at the para position with a bulky group significantly increased anti-AChE activity. Furthermore, introducing an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced potency. nih.gov This led to the discovery of compound 21 , 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which is one of the most potent AChE inhibitors identified, with an IC50 value of 0.56 nM. nih.gov This compound also demonstrated high selectivity, with an 18,000-fold greater affinity for AChE over BuChE. nih.gov
Another study extended these SAR investigations to rigid analogues, such as those containing an isoindolone moiety. nih.gov Compound 19 , 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, emerged as a highly potent AChE inhibitor with an IC50 of 1.2 nM and remarkable selectivity over BuChE (approximately 34,700-fold). nih.gov
A separate series of functionalized 2-phenylacetate derivatives of 1-benzylpiperidine also yielded compounds with notable inhibitory activity. nih.govresearchgate.net Compound 19 from this series, (1-Benzylpiperidin-4-yl)methyl-2-(4-fluorophenyl)acetate, stood out as the most potent AChE inhibitor, while also showing moderate inhibition of BuChE. nih.govresearchgate.netmdpi.com In contrast, another compound, 21 , displayed a different profile with good and selective activity against BuChE. nih.govresearchgate.net These findings highlight the difficulty in designing ligands that are promiscuous for both AChE and SERT, another target in Alzheimer's therapy. researchgate.net
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Selectivity (AChE vs. BuChE) | Reference |
|---|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | ~18,000-fold for AChE | nih.gov |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | ~34,700-fold for AChE | nih.gov |
| (1-Benzylpiperidin-4-yl)methyl-2-(4-fluorophenyl)acetate (19) | AChE & BuChE | Potent AChE, Moderate BuChE | - | nih.govresearchgate.net |
| Compound 21 (1-benzylpiperidine derivative) | BuChE | Good and Selective | Selective for BuChE | nih.govresearchgate.net |
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govfigshare.comresearchgate.net Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer, by modulating endocannabinoid signaling and reducing the production of pro-inflammatory and pro-tumorigenic lipids. nih.govnih.gov
A novel class of benzylpiperidine-based MAGL inhibitors has been developed and characterized. nih.govfigshare.comresearchgate.net Through synthesis and evaluation, compound 13 from this series was identified as a potent, reversible, and selective MAGL inhibitor. nih.govresearchgate.net The design of these inhibitors was partly inspired by the structure of known inhibitors of other serine hydrolases, such as fatty acid amide hydrolase (FAAH). researchgate.net Specifically, a hybrid compound (7 ) was envisioned, combining a moiety from an FAAH inhibitor with the amide phenolic portion of a known MAGL inhibitor, which is crucial for establishing hydrogen bond networks within the enzyme's active site. researchgate.net
The research demonstrated that these benzylpiperidine-based MAGL inhibitors have potential therapeutic applications. For example, derivative 13 not only showed potent enzyme inhibition but also exhibited antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures. nih.govfigshare.comresearchgate.net It also displayed a synergistic effect when combined with the chemotherapeutic agent gemcitabine, suggesting a role for MAGL in pancreatic cancer. nih.govresearchgate.net
| Compound | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzylpiperidine derivative 13 | MAGL | Potent, reversible, and selective inhibitor. Showed antiproliferative and pro-apoptotic activity in pancreatic cancer cells. | nih.govfigshare.comresearchgate.net |
| Hybrid compound 7 | MAGL | Designed by combining moieties from FAAH and MAGL inhibitors to interact with the active site. | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govnih.gov This process is essential for the synthesis of DNA, RNA, and proteins, making DHFR a significant target for drug development in diseases like cancer and tuberculosis. nih.gov
Research into piperidine-based compounds has identified their potential as DHFR inhibitors. A study focused on the synthesis and evaluation of a novel series of 4-piperidine-based thiosemicarbazones, compounds 5(a-s) , for their inhibitory activity against the DHFR enzyme. nih.gov The synthesized compounds demonstrated potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov Among the derivatives tested, compound 5p exhibited the highest inhibitory activity. nih.gov
Structure-activity relationship (SAR) analysis of these thiosemicarbazones indicated that the thiosemicarbazone and 4-piperidinylbenzaldehyde moieties formed the core structural framework. nih.gov The nature of the substituent (R group) on the nitrogen atom of the thiosemicarbazone, whether aromatic or non-aromatic, was found to be critical in determining the compound's inhibitory potential. nih.gov These findings suggest that the 4-piperidine scaffold is a viable starting point for designing novel DHFR inhibitors. nih.gov
| Compound Series | Target Enzyme | Inhibitory Potency (IC50 Range) | Most Potent Compound | Reference |
|---|---|---|---|---|
| 4-piperidine-based thiosemicarbazones 5(a-s) | DHFR | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | Compound 5p | nih.gov |
Other Receptor and Transporter Interactions
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor in the central nervous system, plays a critical role in synaptic plasticity and neurotransmission. google.com The NMDA receptor is composed of different subunits, and subtype-selective antagonists, particularly those targeting the NR1/NR2B subtype, are of interest for their potential therapeutic effects with fewer side effects. google.comnih.gov
Research has identified certain piperidine derivatives as potent and specific antagonists for the NR1/NR2B receptor subtype. google.comnih.gov One such compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) , was identified as a potent antagonist of the NR1A/2B subtype. nih.gov This discovery highlights the potential of the 4-benzylpiperidine (B145979) scaffold in developing subtype-selective NMDA receptor ligands. Such compounds are being investigated for conditions like Parkinson's disease, stroke, and migraine. google.comnih.gov The development of these specific antagonists is based on the finding that certain piperidine derivatives exhibit strong antagonistic action at the NR1/NR2B receptor, leading to significant therapeutic effects without causing psychotic disturbances or other major side effects. google.com
| Compound | Target Receptor Subtype | Functional Activity | Key Findings | Reference |
|---|---|---|---|---|
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | Antagonist | Identified as a potent antagonist of the NR1A/2B subtype. | nih.gov |
Vesicular Acetylcholine Transporter (VAChT) Binding Properties
The vesicular acetylcholine transporter (VAChT) is a critical component of cholinergic neurotransmission, responsible for loading acetylcholine into synaptic vesicles. nih.gov Its inhibitors are valuable tools for studying the cholinergic system and potential therapeutic agents. The development of selective VAChT ligands is challenging, as many candidates also show affinity for sigma (σ) receptors. researchgate.net
Analogues of this compound, particularly those based on the benzovesamicol (B1254894) structure, have been extensively studied for their VAChT binding properties. In these structures, a carbonyl group is often introduced between the phenyl and piperidine rings. nih.gov Research has focused on systematically modifying the three ring systems of the vesamicol (B58441) scaffold to produce a library of derivatives. ufz.de These investigations have confirmed that benzovesamicol structures are among the most affine VAChT ligands. ufz.de For example, the minus enantiomer of a carbonyl-containing benzovesamicol analogue, (-)-18a, demonstrated very high potency with a VAChT Kᵢ of 0.59 nM and over 10,000-fold selectivity against σ receptors. nih.gov However, many compounds with high VAChT affinity also exhibit considerable binding to the σ₁ receptor, complicating the development of truly selective tracers. ufz.de
Table 1: VAChT Binding Affinities of Selected Analogues This is an interactive table. Select a compound to see more details.
| Compound | VAChT Kᵢ (nM) | Selectivity (vs. σ₁) | Source |
|---|---|---|---|
| (-)-18a (Benzovesamicol analogue) | 0.59 | >10,000-fold | nih.gov |
| (-)-2-methylspirobenzovesamicol | 16 | 29-fold | researchgate.net |
| Benzovesamicol | 132 | - | ufz.de |
Serotonin Receptor (e.g., 5-HT₇, 5-HT₂ₐ) Binding Profiles
The interaction of piperidine derivatives with serotonin receptors is a key aspect of their pharmacological profile. The N-benzyl moiety, a feature of the parent compound, is known to significantly influence affinity for serotonin receptors. In studies of N-benzyl phenethylamines, an N-arylmethyl substitution was found to be crucial, increasing affinity by up to 300-fold for the 5-HT₂ₐ receptor compared to simpler N-alkyl homologs. nih.gov This substitution also enhances selectivity for 5-HT₂ₐ over 5-HT₂C and 5-HT₁ₐ receptors. nih.gov Molecular modeling suggests the N-benzyl group may interact directly with specific amino acid residues, such as Phe339, within the 5-HT₂ₐ receptor binding site. nih.gov
For some multi-target piperidine ligands, a moderate affinity for the 5-HT₂ₐ receptor combined with a lower affinity for the dopamine D₂ receptor is considered a desirable profile for atypical antipsychotics. nih.gov The affinity for the 5-HT₇ receptor is also considered potentially beneficial for addressing cognitive symptoms. nih.gov For example, the compound D2AAK4, a piperidine carboxamide, shows a 3.67-fold higher affinity for 5-HT₂ₐ receptors over D₂ receptors and has a low affinity for the 5-HT₇ receptor (pKi < 5). nih.gov Docking studies of this compound indicate that its 2-oxo-2,3-dihydro-1H-benzimidazolyl group forms a hydrogen bond with Tyr 7.42 in the 5-HT₇ receptor. nih.gov
Table 2: Serotonin Receptor Binding Affinities for a Representative Piperidine Ligand (D2AAK4) This is an interactive table. Select a receptor to see more details.
| Receptor | Kᵢ (nM) | pKᵢ | Source |
|---|---|---|---|
| 5-HT₂ₐ | 154.5 | 6.81 | nih.gov |
| 5-HT₇ | >10,000 | < 5 | nih.gov |
Dopamine Receptor (e.g., D₁, D₂, D₄) Binding Profiles
The dopamine receptor family, particularly the D₂-like subfamily (D₂, D₃, D₄), is a major target for N-benzylpiperidine analogues. nih.gov The D₄ receptor, due to its specific distribution in the brain, is a target for developing novel antagonists. nih.gov Structure-activity relationship studies on 3- or 4-benzyloxypiperidine scaffolds have identified numerous compounds with high selectivity for the D₄ receptor (>30-fold vs. other dopamine subtypes). nih.govresearchgate.net
In one series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, several analogues were identified with high affinity for the dopamine transporter (DAT) and significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET). nih.gov In contrast, N-(1-benzylpiperidin-4-yl)arylacetamide analogues were found to have no binding affinity for D₂/D₃ receptors. nih.gov
Systematic modifications have explored the impact of substituents on the benzyl group. For certain piperidine scaffolds, a 4-benzyl derivative emerged as a highly interesting compound, showing a D₄ receptor affinity and selectivity profile similar to other potent leads. nih.gov Research into indoloquinolizidine-peptide hybrids, which can be considered complex piperidine derivatives, showed that these compounds could achieve high affinity at both D₁ and D₂ receptors. ed.ac.uk
Table 3: Dopamine D₄ Receptor Binding Affinities for Selected Benzyloxypiperidine Analogues This is an interactive table. Select a compound to see more details. | Compound | Substitution Pattern | D₄R Kᵢ (nM) | Selectivity vs. D₂R | Source | | :--- | :--- | :--- | :--- | | 8b | 3,4-difluorophenyl | 169 | >30-fold | researchgate.net | | 8c | 4-fluoro-3-methyl | 135 | >30-fold | researchgate.net | | 9j | 4-cyanophenoxy | 1.7 | - | chemrxiv.org | | 9k | 3,4-difluorophenoxy | 2.7 | - | chemrxiv.org | | 14a | 4,4-difluoropiperidine (B1302736) ether-based | 0.3 | >2000-fold | chemrxiv.org |
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, plays a fundamental role in the biological activity of chiral compounds as it affects target binding, metabolism, and distribution. nih.govnih.gov Natural products are typically biosynthesized in an enantiomerically pure form, and this chirality is often crucial for their function. nih.govnih.gov
This principle extends beyond direct target binding; stereochemistry can also dictate cellular uptake. For some compounds, significant differences in biological activity between isomers are attributed to stereoselective recognition by cellular transport systems. nih.govnih.gov
Structure-Activity Relationships Governed by Substituent Electronic and Steric Properties
The electronic properties of substituents on the aromatic rings of this compound analogues are a key determinant of their binding affinity. The introduction of electron-withdrawing groups (EWGs) can substantially alter a molecule's interaction with its target protein. mdpi.com
In a series of N-benzylpiperidine analogues of GBR 12909, a well-known dopamine uptake inhibitor, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl ring was found to be beneficial for binding to the dopamine transporter (DAT). nih.gov Similarly, for 2-aryl-2-fluoro-cyclopropylamines, which are monoamine oxidase inhibitors, substituents had a clear effect: electron-donating groups increased inhibitory potency, while electron-withdrawing groups like -CF₃ decreased it. nih.gov
The specific nature of the EWG is also critical. In one study on FOXM1 inhibitors, compounds bearing a cyano (-CN) group successfully decreased protein expression, while those with a trifluoromethyl (-CF₃) or nitro (-NO₂) group did not show the same activity. mdpi.com Molecular electrostatic potential maps revealed that the strong electron-withdrawing effect of the -CN group altered the electron density of the phenyl ring, forcing it into a different, more favorable binding pose compared to less potent analogues. mdpi.com This demonstrates that both the presence and the specific electronic character of an EWG govern the ultimate binding affinity and biological activity.
The position of substituents on the aromatic rings of drug molecules, known as positional isomerism, has a profound impact on their pharmacological profiles. nih.gov Even subtle changes in substituent placement can lead to significant differences in biological activity and receptor selectivity.
In studies of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), the position of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk A series of FPMINT analogues demonstrated that positional changes dramatically altered the pharmacological profile. For instance, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished activity, but adding a chloride to the meta position of this new benzene ring restored inhibition of ENT1 but not ENT2. polyu.edu.hk This illustrates how positional isomerism can be leveraged to achieve receptor subtype selectivity.
Role of Lipophilicity in Modulating Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter in drug design and development. It significantly influences a compound's absorption, distribution, metabolism, excretion (ADME), and, crucially, its pharmacodynamic profile. For piperidine-based ligands like this compound and its analogues, modulating lipophilicity is a key strategy in optimizing biological activity. This property governs the molecule's ability to cross biological membranes, such as the blood-brain barrier, and to engage with the often-hydrophobic binding pockets of target proteins. researchgate.net
Research into various classes of piperidine derivatives demonstrates a strong, though complex, relationship between lipophilicity and biological function. In many cases, an increase in lipophilicity correlates with enhanced potency. For instance, extensive structure-activity relationship (SAR) studies on P-glycoprotein (P-gp) inhibitors have revealed that high lipophilicity is a general prerequisite for high inhibitory potency across different chemical scaffolds. nih.govacs.org This is thought to be because the compounds access the P-gp binding site directly from the lipid bilayer of the cell membrane. nih.gov Similarly, for a series of 7-substituted coumarins acting as Monoamine Oxidase B (MAO-B) inhibitors, a linear correlation was observed between the negative logarithm of the IC₅₀ value (pIC₅₀) and the calculated octanol-water partition coefficient (log P), a common measure of lipophilicity. researchgate.net This relationship underscores that for certain targets, greater lipophilicity leads to more potent inhibition.
The strategic modification of substituents on the piperidine or associated aromatic rings is a primary method for tuning lipophilicity. The introduction of halogen atoms, such as the fluorine in the 4-fluorophenyl moiety of the title compound, or alkyl groups typically increases lipophilicity, which can enhance hydrophobic interactions within a receptor's binding site.
Table 1: Effect of Lipophilicity on Dopamine D4 Receptor (D4R) Binding Affinity in a Series of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogues
| Compound | Substituent (Phenoxy Group) | Calculated LogP (cLogP) | D4R Binding Affinity (Ki, nM) | Lipophilic Efficiency (LipE) |
|---|---|---|---|---|
| 9cc | 3,4-Difluorophenyl | 2.0 | 2.6 | 6.6 |
| 9dd | 3-Fluorophenyl | 2.1 | 5.5 | 6.1 |
| 9ee | 4-Cyano-3-phenyl | 2.7 | 16.4 | 5.0 |
| 9ff | 3-Cyanophenyl | 2.0 | 35.0 | 5.2 |
However, the relationship between lipophilicity and activity is not always linear or positive. In some instances, increasing lipophilicity beyond an optimal point can be detrimental, leading to reduced solubility, increased metabolic clearance, or non-specific binding. acs.org Furthermore, the introduction of a more polar, hydrophilic group can sometimes enhance activity. For example, studies on propafenone-type P-gp inhibitors showed that a 4-hydroxy-4-phenyl-piperidine moiety led to a nearly 10-fold increase in inhibitory potency compared to other substituents, an effect independent of lipophilicity. nih.gov This suggests that the hydroxyl group forms a specific, favorable hydrogen bond interaction with the target protein that outweighs the general effect of lipophilicity. nih.gov Similarly, for certain MAO inhibitors, para-substitution on a piperidine ring with a hydroxyl group, which decreases lipophilicity, was found to increase the inhibitory effect. nih.gov
This complexity has led to the development of more nuanced metrics like Lipophilic Efficiency (LipE), which relates a compound's potency to its lipophilicity (LipE = pIC₅₀ - logP). This metric helps identify compounds that achieve high potency without excessive lipophilicity, making them more promising as potential drug candidates. nih.gov In the development of D4 receptor antagonists, compounds were optimized to achieve high LipE values and CNS Multi-Parameter Optimization (MPO) scores by modulating lipophilicity to a desirable range (cLogP of 2.0-2.7). nih.gov
Table 2: Structure-Activity Relationships of Pyridazinobenzylpiperidine Derivatives as MAO-B Inhibitors
| Compound | Substituent on Benzyl Ring | MAO-B Inhibition (IC₅₀, µM) | MAO-A Inhibition (IC₅₀, µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| S5 | 3-Cl | 0.203 | 3.857 | 19.04 |
| S16 | 2-CN | 0.979 | >10 | >10.21 |
| Reference (Selegiline) | N/A | 0.081 | 10.452 | 129.03 |
Preclinical Pharmacological Evaluation and Cellular Mechanism of Action Studies
In Vitro Radioligand Binding Assays for Receptor and Transporter Profiling
Radioligand binding assays are instrumental in determining the affinity of a compound for a wide range of receptors and transporters. In these competitive binding experiments, a radiolabeled ligand with known affinity for a specific target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor or transporter) in the presence of varying concentrations of the test compound, in this case, 1-Benzyl-2-(4-fluorophenyl)piperidine. The ability of the test compound to displace the radioligand is quantified to determine its binding affinity, typically expressed as the inhibition constant (Ki).
Initial search results did not yield specific Ki values for this compound at various receptors and transporters. Broader studies on N-benzylpiperidine analogues indicate that this class of compounds can be designed to have high affinity and selectivity for the dopamine (B1211576) transporter (DAT), with some analogues showing up to 500-fold selectivity over the serotonin (B10506) transporter (SERT) and about 170-fold selectivity over the norepinephrine (B1679862) transporter (NET). The presence of an electron-withdrawing group, such as a fluoro group, on the phenyl ring can influence this binding affinity.
Without specific experimental data for this compound, a representative data table cannot be constructed.
Cellular Uptake Inhibition Assays for Transporter Function
To assess the functional activity of this compound at monoamine transporters, cellular uptake inhibition assays are employed. These assays are commonly performed using human embryonic kidney 293 (HEK 293) cells that have been genetically engineered to express a specific human monoamine transporter (DAT, SERT, or NET). The assay measures the ability of the compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into the cells. The concentration of the compound that inhibits 50% of the substrate uptake is determined as the IC₅₀ value, which provides a measure of the compound's potency as a transporter inhibitor.
Specific IC₅₀ values for this compound are not available in the public domain based on the conducted searches. The general class of N-benzylpiperidine analogues has been shown to be potent inhibitors of dopamine uptake.
A data table for cellular uptake inhibition cannot be generated without specific IC₅₀ values.
Investigations into Molecular Mechanisms of Action in Relevant Cellular Models
Understanding the molecular mechanisms by which this compound exerts its effects at a cellular level is crucial. Such investigations often involve a variety of cellular models and techniques. For instance, studies might explore downstream signaling pathways affected by the compound's interaction with its primary target. This could involve measuring changes in second messenger levels (e.g., cAMP), protein phosphorylation cascades, or gene expression in relevant cell lines, such as those derived from neuronal tissues. Techniques like Western blotting, ELISA, and reporter gene assays are commonly used.
No specific studies detailing the molecular mechanism of action of this compound in relevant cellular models were identified in the performed searches. Research on related piperidine (B6355638) derivatives has sometimes involved the use of cell lines like SH-SY5Y to investigate neuroprotective or neurotoxic effects, but specific mechanistic data for the compound is not available.
Lead Optimization and Rational Drug Design Principles Based on the 1 Benzyl 2 4 Fluorophenyl Piperidine Scaffold
Identification of Pharmacophore Models and Key Structural Features
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govunina.it For ligands based on the 1-benzyl-2-(4-fluorophenyl)piperidine scaffold, several key structural features are crucial for their biological activity. These have been elucidated through extensive structure-activity relationship (SAR) studies and computational modeling.
The core pharmacophoric elements generally consist of:
A basic nitrogen atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, allowing it to form a crucial salt bridge or hydrogen bond with an acidic residue (e.g., aspartate) in the target's binding pocket. This cationic center is a common feature in many centrally acting agents.
Aromatic rings: The benzyl (B1604629) and 4-fluorophenyl groups provide opportunities for hydrophobic and van der Waals interactions, as well as potential cation-π interactions with aromatic amino acid residues in the receptor. nih.gov The substitution pattern on these rings is a key determinant of both potency and selectivity.
A specific stereochemistry: The spatial arrangement of the substituents on the piperidine ring is often critical for optimal binding. The relative orientation of the benzyl and 4-fluorophenyl groups influences how the molecule fits into the binding site.
For instance, in the context of dopamine (B1211576) transporter (DAT) inhibitors, a pharmacophore model for related N-benzylpiperidine analogues suggests that the piperidine nitrogen acts as a positive ionizable feature, while the aromatic moieties occupy hydrophobic pockets. nih.govacs.org The distance and geometry between these features are paramount for high-affinity binding.
Key Structural Features for Activity:
| Feature | Interaction Type | Importance |
| Piperidine Nitrogen | Ionic/Hydrogen Bonding | Essential for anchoring to the target |
| Benzyl Group | Hydrophobic/van der Waals, Cation-π | Contributes to affinity and selectivity |
| 4-Fluorophenyl Group | Hydrophobic/van der Waals | Influences potency and pharmacological profile |
| Stereochemistry | Steric Complementarity | Dictates optimal fit within the binding pocket |
Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric features. uniroma1.itnih.gov This can lead to compounds with novel intellectual property, improved pharmacokinetic properties, or a different side-effect profile. bhsai.org For the this compound scaffold, hopping could involve replacing the piperidine ring with other cyclic amines or even acyclic linkers that maintain the correct spatial orientation of the key aromatic and basic groups. For example, replacing the piperidine with a pyrrolidine or azepane ring could be explored to alter ring strain and conformational flexibility.
Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties. uniroma1.itcambridgemedchemconsulting.comdrughunter.com This strategy is widely used to fine-tune a compound's potency, selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. drughunter.com
Common bioisosteric replacements relevant to the this compound scaffold include:
Aromatic ring modifications: The 4-fluorophenyl group can be replaced with other substituted phenyl rings (e.g., chloro, bromo, methyl) or with heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to probe for additional interactions and alter electronic properties. cambridgemedchemconsulting.com
Linker modifications: The methylene (B1212753) group of the benzyl substituent could be replaced with an oxygen or sulfur atom to change bond angles and polarity. unisi.it
Piperidine ring bioisosteres: In some contexts, the piperidine ring itself could be replaced by bioisosteres such as 1-azaspiro[3.3]heptane to explore novel chemical space with similar vector orientations. enamine.net
An example of bioisosteric replacement in a related series of diaryl amino piperidine delta opioid agonists showed that replacing a phenol hydroxyl group with a primary amide resulted in enhanced receptor activity and improved metabolic stability. researchgate.net
Rational Design of Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles
Rational drug design leverages the understanding of SAR and pharmacophore models to create new molecules with improved characteristics. mdpi.commdpi.com For the this compound scaffold, this has involved systematic modifications to enhance potency at the desired target while minimizing off-target effects, thereby improving selectivity.
Strategies for Enhancing Potency and Selectivity:
Substitution on the Benzyl Ring: Studies on N-benzylpiperidine analogues targeting the dopamine transporter have shown that introducing electron-withdrawing groups at the 4-position of the benzyl ring can be beneficial for binding affinity. nih.govacs.org This suggests that modulating the electronic character of this ring can fine-tune interactions with the target protein.
Substitution on the Phenyl Ring: The fluorine atom at the 4-position of the phenyl ring is a common feature in many bioactive compounds as it can block metabolic oxidation at that position and potentially engage in favorable interactions within the binding site. cambridgemedchemconsulting.com Varying the position and nature of the substituent on this ring can dramatically impact both potency and selectivity for different targets.
Modifications of the Piperidine Ring: Introducing substituents on the piperidine ring itself can rigidify the molecule, locking it into a more bioactive conformation. nih.gov This can reduce the entropic penalty upon binding and lead to higher affinity. Chiral piperidine scaffolds are often used to effectively explore the three-dimensional space of a binding pocket. researchgate.net
The following table summarizes the impact of various substitutions on the activity of compounds based on the N-benzylpiperidine scaffold, drawn from research on dopamine transporter inhibitors. acs.org
Structure-Activity Relationship of N-Benzylpiperidine Analogues for DAT
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
| Parent Compound | 2-Naphthylmethyl | 0.7 | 224 | 320 |
| Analogue 1 | 4-Fluorobenzyl | 2.5 | 1250 | 500 |
| Analogue 2 | 4-Chlorobenzyl | 2.3 | 910 | 396 |
| Analogue 3 | 4-Bromobenzyl | 2.5 | 1000 | 400 |
| Analogue 4 | 4-Iodobenzyl | 2.1 | 960 | 457 |
| Analogue 5 | 2-Fluorobenzyl | 14.2 | 1620 | 114 |
Data is illustrative of trends in related N-benzylpiperidine series.
This data indicates that substitution at the 4-position of the benzyl ring is generally well-tolerated and can lead to high affinity and selectivity for the dopamine transporter.
Development of Novel Chemical Probes and Research Tools for Biological Systems
The this compound scaffold is not only a template for therapeutic agents but also for chemical probes designed to study biological systems. nih.govrsc.org These tools can be used to visualize, quantify, and characterize biological targets and pathways.
Radiolabeled Ligands for PET Imaging: A significant application is the development of positron emission tomography (PET) ligands. nih.govnih.gov By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the structure, researchers can create probes for in vivo imaging of target proteins in the brain and other organs. For example, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a derivative of the benzylpiperidine scaffold, has been developed as a potential PET ligand for imaging sigma receptors and has also shown potential for detecting breast cancer. nih.govnih.gov The ¹⁸F can be introduced via nucleophilic substitution on a suitable precursor. nih.gov
Fluorescent Probes: While less common for this specific scaffold, the general principles of fluorescent probe design could be applied. nih.govmdpi.com This would involve attaching a fluorophore to a part of the molecule that does not interfere with target binding. Such probes could be used in fluorescence microscopy or flow cytometry to study receptor distribution and dynamics in cells.
Affinity-Based Probes: Derivatives can be synthesized with reactive groups to act as affinity-based probes. These probes first bind to the target and then form a covalent bond, allowing for the isolation and identification of the target protein.
The development of these chemical tools is crucial for target validation and for understanding the mechanism of action of drugs derived from the this compound scaffold.
Future Perspectives in 1 Benzyl 2 4 Fluorophenyl Piperidine Research
Integration of Advanced Computational and Artificial Intelligence Methods in Molecular Design
The advent of sophisticated computational and artificial intelligence (AI) methodologies is set to revolutionize the design and discovery of novel 1-benzyl-2-(4-fluorophenyl)piperidine derivatives. These advanced techniques offer the potential to navigate the vast chemical space with greater efficiency and precision, accelerating the identification of lead compounds with desired therapeutic profiles. nih.govyoutube.com
Key Applications of Computational and AI Methods:
Generative AI for Novel Scaffolds: Generative AI models can propose entirely new molecular structures based on learned chemical patterns and desired properties. youtube.com This could lead to the discovery of this compound analogs with unique and improved pharmacological activities.
Predictive Modeling for Pharmacokinetics and Toxicity: AI-driven predictive models can assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds early in the design phase. This allows researchers to prioritize candidates with favorable drug-like characteristics and reduce late-stage failures.
Structure-Based Drug Design (SBDD): While traditionally focused on proteins, AI is enhancing SBDD for other targets as well. nih.gov For this compound derivatives, SBDD can be used to optimize interactions with their biological targets, thereby improving potency and selectivity.
Quantum Mechanics (QM) in Molecular Representation: The integration of QM-based calculations can provide a more accurate representation of molecular properties, leading to more reliable predictions from AI models and a more rational design process. nih.gov
Exploration of Novel Therapeutic Areas and Biological Targets for Piperidine (B6355638) Derivatives
While the initial focus of research on this compound and related compounds may have been on specific biological targets, the versatility of the piperidine scaffold suggests a broader therapeutic potential. encyclopedia.pubnih.gov Future research should aim to explore new disease areas and molecular targets where these compounds could exert beneficial effects.
Potential Therapeutic Areas and Targets for Piperidine Derivatives:
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B), Beta-secretase (BACE-1) | The piperidine core is found in drugs like Donepezil, an AChE inhibitor for Alzheimer's disease. encyclopedia.pub Derivatives have shown potential for multi-target inhibition, which is a promising strategy for complex diseases like Alzheimer's. encyclopedia.pubnih.gov |
| Pain Management | Opioid receptors (μ, δ, κ), Sigma-1 (σ1) receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) | Piperidine is a core structure in many opioid analgesics. encyclopedia.pub Designing dual-acting ligands, for instance, targeting both opioid and σ1 receptors, could lead to more effective and safer pain therapies. encyclopedia.pub |
| Cancer | Various kinases, cellular signaling pathways | The piperidine ring is a common fragment in the design of anticancer agents. researchgate.net Its structural properties can be leveraged to develop inhibitors of key proteins involved in cancer progression. |
| Infectious Diseases | Bacterial and viral enzymes | The chemical space of piperidine derivatives remains relatively underexplored for antimicrobial and antiviral applications, presenting an opportunity for the discovery of novel therapeutic agents. researchgate.net |
| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), 11β-hydroxysteroid dehydrogenase isozymes (11β-HSD) | The antidiabetic drug alogliptin (B1666894) contains a piperidine moiety and is a DPP-4 inhibitor. mdpi.com This highlights the potential for developing new piperidine derivatives for the treatment of type 2 diabetes and other metabolic conditions. mdpi.com |
The exploration of these and other therapeutic areas will require a combination of high-throughput screening, target-based assays, and a deeper understanding of the structure-activity relationships (SAR) that govern the interaction of this compound derivatives with a diverse range of biological targets.
Rational Design of Enantiopure Derivatives for Optimized Pharmacological Properties
The presence of a chiral center at the 2-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. thieme-connect.com Therefore, the rational design and synthesis of enantiopure derivatives are crucial for optimizing the therapeutic potential of this class of compounds.
Importance of Enantiopurity in Drug Design:
Enhanced Potency and Selectivity: One enantiomer often exhibits a higher affinity and selectivity for the biological target than the other, leading to a more potent and targeted therapeutic effect. thieme-connect.com
Reduced Off-Target Effects and Toxicity: By administering the more active and less toxic enantiomer, it is possible to minimize undesirable side effects associated with the other enantiomer. thieme-connect.com
Strategies for Obtaining Enantiopure Derivatives:
Asymmetric Synthesis: The development of stereoselective synthetic methods, such as asymmetric hydrogenation of the corresponding pyridine (B92270) precursors, is a key strategy for producing single enantiomers of 2-substituted piperidines. researchgate.netresearchgate.netnih.gov
Chiral Resolution: Racemic mixtures can be separated into their individual enantiomers through various chiral resolution techniques, although this is often less efficient than direct asymmetric synthesis.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials can provide a direct route to enantiomerically pure piperidine derivatives. researchgate.net
Future research efforts should focus on the development of efficient and scalable asymmetric syntheses for this compound and its analogs. The subsequent pharmacological evaluation of the individual enantiomers will be essential to identify the eutomer (the more active enantiomer) and to fully characterize its therapeutic profile. This will ultimately lead to the development of safer and more effective drug candidates.
Q & A
Q. How can researchers design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.5, enhancing solubility .
- Prodrug Strategies : Mask polar groups with acetyl or phosphate esters for improved blood-brain barrier penetration .
- In Silico ADMET : Use tools like SwissADME to predict absorption, toxicity, and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
